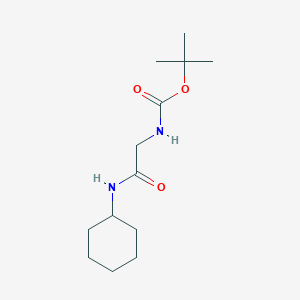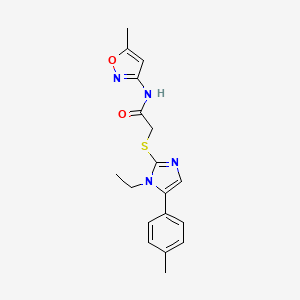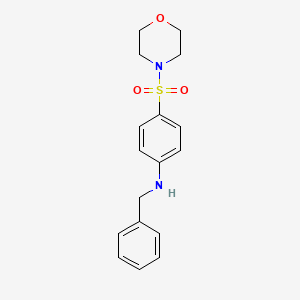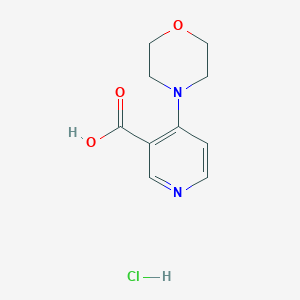![molecular formula C16H15N5O4 B2505936 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034598-63-3](/img/structure/B2505936.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activities
Researchers have developed benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant anti-influenza A virus (subtype H5N1) activities. These compounds include variations that possess antiviral activities against bird flu influenza (H5N1), indicating their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Antioxidant Agents
A novel synthesis approach has yielded compounds with moderate anti-proliferation potential against cancer cell lines, including MCF7 and NCI-H460. One such compound exhibited high growth inhibitory activity against the A498 renal cancer cell line, alongside very high antioxidant capacity, outperforming widely used reference antioxidants (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Antimicrobial Activities
Several new 1,2,4-triazole derivatives have been synthesized, exhibiting good to moderate antimicrobial activities against various test microorganisms. This research highlights the chemical's utility in developing new antimicrobial agents with potential applications in treating bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticonvulsant Activity
The synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and their evaluation for anticonvulsant activity revealed several compounds with potent activity against maximal electroshock-induced seizures in rats. This discovery points to the compound's role in developing new treatments for convulsive disorders (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Future Directions
The 1,2,4-triazolo[4,3-a]pyrazine scaffold, to which “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” belongs, has found numerous applications in medicinal chemistry . Given its versatility and the wide range of biological activities exhibited by its derivatives, it is likely that future research will continue to explore the potential of this scaffold in drug design .
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities and inhibit c-Met/VEGFR-2 kinases . These targets play crucial roles in bacterial growth and cancer cell proliferation, respectively.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (bacterial proteins or c-met/vegfr-2 kinases) to inhibit their functions, leading to antibacterial or anticancer effects .
Biochemical Pathways
Given its potential antibacterial and anticancer activities, it may affect pathways related to bacterial growth and cancer cell proliferation .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may result in the inhibition of bacterial growth or cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins, such as c-Met and VEGFR-2 . This suggests that the compound may exert its effects at the molecular level through binding interactions with these proteins, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal studies .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing the compound’s localization or accumulation .
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles within cells .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-23-16-14-20-19-13(21(14)6-5-17-16)8-18-15(22)10-3-4-11-12(7-10)25-9-24-11/h3-7H,2,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGFICWKDHKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)





![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)
